N-Cyclopropyl 4-fluorobenzamide (CAS 88229-16-7) is a highly specialized, bifunctional building block widely utilized in advanced pharmaceutical synthesis and organometallic methodology. Structurally, it combines a para-fluorophenyl ring—primed for nucleophilic aromatic substitution (SNAr)—with an N-cyclopropyl amide that imparts distinct steric bulk, lipophilicity, and specific ring-strain properties[1]. In procurement contexts, this compound is primarily sourced as a critical intermediate for the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and PIM kinase inhibitors, where both the fluorine atom and the cyclopropyl group are essential for target binding and metabolic stability [2]. Furthermore, its strained cyclopropyl ring serves as a reactive handle for transition-metal-catalyzed C-C bond activation, making it a highly versatile precursor for generating complex 1,3-difunctionalized aliphatic chains [3].
Attempting to substitute N-Cyclopropyl 4-fluorobenzamide with simpler analogs, such as 4-fluorobenzamide or N-cyclopropylbenzamide, fundamentally compromises both synthetic viability and final product performance. Replacing the cyclopropyl group with a standard alkyl chain (e.g., methyl or isopropyl) eliminates the specific ring strain required for directed C-C bond cleavage methodologies and alters the precise steric fit required in kinase binding pockets[1]. Conversely, omitting the para-fluoro substituent removes the critical leaving group necessary for metal-free SNAr reactions, forcing chemists to rely on expensive, palladium-catalyzed cross-coupling steps to install essential amine pharmacophores[2]. Consequently, generic substitution either drastically increases downstream manufacturing costs or entirely precludes the synthesis of the target molecular architectures.
The para-fluoro substitution on N-Cyclopropyl 4-fluorobenzamide highly activates the aromatic ring for nucleophilic attack, allowing for efficient, metal-free coupling with secondary amines like piperazine. When compared to N-cyclopropyl-4-chlorobenzamide, the fluoro derivative achieves significantly higher conversion yields under mild basic conditions, avoiding the need for expensive palladium catalysts [1].
| Evidence Dimension | SNAr conversion yield with secondary amines |
| Target Compound Data | >85% yield under metal-free basic conditions |
| Comparator Or Baseline | N-cyclopropyl-4-chlorobenzamide |
| Quantified Difference | >65% higher yield without transition-metal catalysts |
| Conditions | Piperazine derivative, K2CO3, DMF, elevated temperature |
Enables cost-effective, scalable, and metal-free synthesis of piperazinyl-benzamide pharmacophores critical for commercial API manufacturing.
The specific ring strain of the N-cyclopropyl group allows N-Cyclopropyl 4-fluorobenzamide to undergo highly targeted transition-metal catalyzed C-C bond activation. Under Rh-catalysis, the cyclopropyl ring is cleaved and hydrosilylated to form valuable acyclic adducts, a reactivity pathway that is completely absent in unstrained aliphatic amides [1].
| Evidence Dimension | Yield of ring-opened hydrosilylated adducts |
| Target Compound Data | >80% yield via Rh-catalyzed C-C cleavage |
| Comparator Or Baseline | N-Isopropyl-4-fluorobenzamide (unstrained analog) |
| Quantified Difference | Absolute switch in reactivity (80% vs 0% yield) |
| Conditions | Rh-catalyst, hydrosilane, standard C-C activation conditions |
Provides a distinct synthetic handle for generating complex, acyclic 1,3-difunctionalized building blocks that are inaccessible from standard aliphatic amides.
In drug design, substituting a standard benzamide with N-Cyclopropyl 4-fluorobenzamide significantly improves the pharmacokinetic profile of the resulting API. The para-fluoro group effectively blocks CYP450-mediated para-hydroxylation, while the cyclopropyl ring provides a highly favorable balance of steric bulk and lipophilicity compared to simpler N-methyl amides, directly enhancing membrane permeability [1].
| Evidence Dimension | Resistance to CYP450 para-hydroxylation and logP contribution |
| Target Compound Data | Complete block of para-hydroxylation with favorable cyclopropyl logP contribution |
| Comparator Or Baseline | N-Cyclopropylbenzamide (rapid para-hydroxylation) |
| Quantified Difference | Substantial increase in metabolic half-life and highly favorable LipE metrics |
| Conditions | In vitro human liver microsome (HLM) stability assays for derived pharmacophores |
Procuring this pre-fluorinated, cyclopropyl-substituted building block directly accelerates the development of metabolically stable, highly permeable drug candidates.
Leveraging the highly activated para-fluoro group, N-Cyclopropyl 4-fluorobenzamide is a highly effective starting material for the metal-free SNAr installation of complex amine pharmacophores, directly yielding critical intermediates for PARP and PIM kinase inhibitor APIs [1].
Utilizing the specific ring strain of the cyclopropyl group, this compound serves as an effective substrate for Rh-catalyzed regiodivergent hydrosilylation, enabling the synthesis of advanced silanediol precursors through selective C-C bond cleavage [2].
In medicinal chemistry programs, the incorporation of the intact N-cyclopropyl-4-fluorobenzamide motif prevents CYP450-mediated para-hydroxylation while optimizing lipophilic efficiency (LipE) for improved cellular membrane permeability [1].